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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with frequently asked questions and troubleshooting guidance regarding the

preclinical toxicity of JNJ-47965567. The information is compiled from published in vivo efficacy

studies, as dedicated public toxicology reports are not widely available.

Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of JNJ-47965567 in preclinical models based on

available literature?

A1: Based on multiple in vivo studies in rodent models of neurological disorders, JNJ-

47965567 is generally well-tolerated at doses effective for target engagement. For instance, in

studies involving mouse models of amyotrophic lateral sclerosis (ALS), repeated intraperitoneal

administration of 30 mg/kg did not negatively impact body weight, clinical score, or overall

survival compared to vehicle-treated animals.[1][2][3][4] In fact, one study noted that chronic

administration of JNJ-47965567 reduced body weight loss in female SOD1G93A mice.[2]

Q2: Are there any published LD50, NOAEL, or MTD values for JNJ-47965567?

A2: As of the latest review of publicly available literature, specific quantitative toxicology data

such as the LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or MTD

(Maximum Tolerated Dose) for JNJ-47965567 have not been published. Safety assessments

appear to be inferred from the lack of adverse events in efficacy-focused studies.
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Q3: What are the known on-target and off-target effects of P2X7 receptor antagonists as a

class?

A3: The primary on-target effect of JNJ-47965567 is the blockade of the P2X7 receptor, which

is a key mediator of inflammation through the release of cytokines like IL-1β. While this is the

desired therapeutic effect in many disease models, there is a theoretical risk of

immunosuppression with long-term use, although this has not been a reported concern in

preclinical studies. Off-target effects are compound-specific. JNJ-47965567 is described as a

selective P2X7 antagonist. For other P2X7 antagonists, off-target effects on other receptors or

channels have been noted, but this information is specific to each compound's chemical

structure.

Q4: Have any organ-specific toxicities been reported for JNJ-47965567?

A4: The available scientific literature on JNJ-47965567 does not contain reports of specific

organ toxicities based on histopathological analysis from dedicated toxicology studies. Efficacy

studies have not reported gross organ abnormalities, but these studies are not designed to be

comprehensive safety assessments.

Q5: What adverse events have been observed with other P2X7 antagonists in preclinical or

clinical studies?

A5: Other P2X7 antagonists have generally been reported as well-tolerated in preclinical and

clinical settings. For instance, the P2X7 antagonist JNJ-54175446 was evaluated in a first-in-

human study where the most common adverse event was headache. Another antagonist,

AZD9056, was also well-tolerated in a Phase IIa study in patients with Crohn's disease, with no

serious adverse events reported. However, it is important to note that one clinical trial for a

P2X7 antagonist was prematurely terminated due to safety concerns, though the specifics were

not detailed.
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Observed Issue Potential Cause Troubleshooting Steps

Unexpected Weight Loss or

Reduced Activity in Animals

Although not reported in the

literature for JNJ-47965567 at

30 mg/kg, higher doses or

different administration routes

could potentially cause

adverse effects. Vehicle effects

or experimental stress are also

possible causes.

1. Confirm the correct dosage

and concentration of JNJ-

47965567. 2. Run a vehicle-

only control group to rule out

effects from the solvent. 3.

Consider a dose-response

study to identify a potential

MTD in your specific model. 4.

Monitor animals closely for

other signs of distress and

consult with veterinary staff.

Lack of Efficacy

Insufficient target engagement

due to issues with dosing,

formulation, or administration

route.

1. Ensure proper solubilization

of JNJ-47965567. It is soluble

in DMSO. 2. Verify the

administration route and

frequency are appropriate for

your model, based on

published studies (e.g.,

intraperitoneal injection). 3.

Consider performing

pharmacokinetic/pharmacodyn

amic (PK/PD) studies to

confirm adequate exposure

and target engagement in your

model.

Inconsistent Results Between

Animals

Variability in drug

administration, animal health,

or underlying disease

progression in the model.

1. Standardize the

administration procedure to

ensure consistent dosing. 2.

Ensure all animals are healthy

and of a consistent age and

weight at the start of the study.

3. Increase the number of

animals per group to improve

statistical power.
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Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-47965567

Parameter Species Value Reference

pKi Human 7.9 ± 0.07

pKi Rat 8.7

pIC50 (IL-1β release) Human (whole blood) 6.7 ± 0.07

pIC50 (IL-1β release) Human (monocytes) 7.5 ± 0.07

pIC50 (IL-1β release) Rat (microglia) 7.1 ± 0.1

pIC50 Human 8.3

pIC50 Mouse 7.5

pIC50 Rat 7.2

Table 2: Dosing Information from In Vivo Efficacy Studies
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Animal

Model
Species Dose

Route of

Administratio

n

Observed

Outcome
Reference

Amyotrophic

Lateral

Sclerosis

(ALS)

Mouse

(SOD1G93A)
30 mg/kg

Intraperitonea

l

No impact on

weight loss,

clinical score,

or survival.

Amyotrophic

Lateral

Sclerosis

(ALS)

Mouse

(SOD1G93A)
30 mg/kg

Intraperitonea

l

Delayed

disease onset

and reduced

body weight

loss in

females.

Neuropathic

Pain
Rat 30 mg/kg Not Specified

Modest but

significant

efficacy.

Amphetamine

-Induced

Hyperactivity

Rat 30 mg/kg Not Specified
Attenuated

hyperactivity.

Seizure

Models

Mouse and

Rat
Not Specified Not Specified

No

anticonvulsan

t effects

alone, but

increased

threshold in

combination

with

carbamazepi

ne.

Experimental Protocols
Protocol 1: In Vivo Administration in a Mouse Model of ALS
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Compound Preparation: JNJ-47965567 was dissolved in a cyclodextrin-based solvent. 2-

(hydroxypropyl)-beta-cyclodextrin was prepared in Milli-Q water at 30% (w/v). JNJ-47965567

was then solubilized in this vehicle at 5 mg/mL.

Animal Model: Female and male SOD1G93A mice were used.

Dosing Regimen: Mice were injected intraperitoneally with 30 mg/kg of JNJ-47965567 or an

equivalent volume of the vehicle. Injections were administered three times per week, starting

from the onset of the disease until the end stage.

Monitoring: Animals were monitored for clinical score, body weight, and motor coordination

(using a rotarod test). Survival was also recorded.

Protocol 2: Assessment of IL-1β Release Inhibition in Human Whole Blood

Method: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (Bz-ATP)-

induced IL-1β release from peripheral blood.

Procedure: Human whole blood samples are incubated with varying concentrations of JNJ-

47965567. The cells are then stimulated with LPS and Bz-ATP to induce IL-1β release. The

concentration of IL-1β in the supernatant is measured using an appropriate immunoassay

(e.g., ELISA).

Outcome: The pIC50 value is calculated, which represents the negative logarithm of the

molar concentration of the antagonist that produces 50% of the maximum possible inhibition.
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P2X7 Receptor Signaling Pathway in Inflammation
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Caption: P2X7 signaling pathway and the inhibitory action of JNJ-47965567.
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General In Vivo Experimental Workflow
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Caption: A generalized workflow for preclinical in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

